molecular formula C5H5N2NaO3S B13125406 Sodium6-aminopyridine-3-sulfonate

Sodium6-aminopyridine-3-sulfonate

Cat. No.: B13125406
M. Wt: 196.16 g/mol
InChI Key: MILRPDPEFNAQTH-UHFFFAOYSA-M
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Description

Sodium6-aminopyridine-3-sulfonate is an organosulfur compound characterized by the presence of a sulfonate group attached to a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium6-aminopyridine-3-sulfonate typically involves the reaction of 6-aminopyridine with sulfonating agents. One common method is the reaction of 6-aminopyridine with sodium sulfinate under NH4I-mediated conditions, which provides an efficient and environmentally friendly route to the sulfonate compound . Another method involves the use of microchannel reactors for the diazotization of 3-aminopyridine followed by chlorosulfonation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microchannel reactors allows for precise control over reaction conditions, leading to improved safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium6-aminopyridine-3-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of sodium6-aminopyridine-3-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with enzymes and proteins, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications . The compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

  • 6-aminopyridine-3-sulfonamide
  • 2-aminopyridine
  • 4-aminomethylbenzenesulfonamide

Comparison: Sodium6-aminopyridine-3-sulfonate is unique due to its specific sulfonate group attached to the pyridine ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions . Its ability to form strong interactions with biological molecules also sets it apart from other sulfonamide derivatives .

Properties

Molecular Formula

C5H5N2NaO3S

Molecular Weight

196.16 g/mol

IUPAC Name

sodium;6-aminopyridine-3-sulfonate

InChI

InChI=1S/C5H6N2O3S.Na/c6-5-2-1-4(3-7-5)11(8,9)10;/h1-3H,(H2,6,7)(H,8,9,10);/q;+1/p-1

InChI Key

MILRPDPEFNAQTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)[O-])N.[Na+]

solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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